molecular formula C25H50NO8P B1164705 1-Palmitoyl-2-formylyl PC

1-Palmitoyl-2-formylyl PC

Cat. No. B1164705
M. Wt: 523.6
InChI Key: AMDALQITIBLLFZ-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-formylyl PC is a formate-containing lysophospholipid. Its biological significance is unknown.

Scientific Research Applications

Surface Interaction Studies

1-Palmitoyl phosphatidylcholines (1-palmitoyl PCs) have been studied for their interactions in monolayer films at the air/water interface, focusing on molecular area variations and their condensation with sterols like cholesterol. This research provides insights into the biophysical properties of phosphatidylcholines, important for understanding cell membrane dynamics (Evans et al., 1987).

Cellular Transport and Metabolism

The transport and metabolism of fluorescent phosphatidylcholine analogs, including 1-palmitoyl PCs, have been investigated in various cell lines. This research is crucial for understanding the mechanisms of lipid trafficking and metabolism in different cell types, potentially impacting drug delivery and cellular health (Sleight & Abanto, 1989).

Cardiovascular Research

1-Palmitoyl carnitine (a related compound of 1-palmitoyl PC) studies have shown its effects on the electrophoretic mobility of erythrocytes, which is significant for understanding cellular interactions in cardiovascular diseases and potential therapeutic applications (Mészáros et al., 1988).

High-Density Lipoprotein Research

Research involving different phosphatidylcholine species, including 1-palmitoyl PCs, has been conducted to understand their role in inhibiting endothelial cell adhesion molecule expression. This is particularly relevant for cardiovascular health and the study of atherosclerosis (Baker et al., 2000).

Enzymatic Synthesis and Novel Applications

1-Lipoyl-2-palmitoyl phosphatidylcholine, a novel phospholipid synthesized via enzymatic processes, shows potential applications in nutraceuticals, cosmetics, and biomedical fields, indicating the broad applicability of 1-palmitoyl PCs in various industries (Kaki et al., 2014).

Oxidation and Hydrolysis Studies

Studies on oxidized phospholipids, including 1-palmitoyl PCs, have shown efficient hydrolysis by enzymes in specific biological conditions, relevant for understanding cellular repair and detoxification mechanisms (Itabe et al., 1988).

Analytical Chemistry and Structural Analysis

Research has been conducted on the gas-phase transformation of synthetic phosphatidylcholine monocations, including 1-palmitoyl PCs, to anions for structural analysis. This is crucial for advanced analytical techniques in lipidomics and pharmaceutical research (Stutzman et al., 2013).

Bilayer Phase Properties and Fluorescent Probes

The phase properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, a type of 1-palmitoyl PC, have been explored using fluorescent probes. This research contributes to our understanding of lipid bilayer dynamics and interactions, important for cell membrane studies (Ahn & Yun, 1999).

Membrane Interaction Studies

Studies on the interaction of 1-palmitoyl PCs with other membrane components, like cytochrome b5, have been conducted to understand membrane protein-lipid interactions, which are fundamental in cellular biochemistry and pharmacology (Takagaki et al., 1983).

properties

Product Name

1-Palmitoyl-2-formylyl PC

Molecular Formula

C25H50NO8P

Molecular Weight

523.6

InChI

InChI=1S/C25H50NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)31-21-24(32-23-27)22-34-35(29,30)33-20-19-26(2,3)4/h23-24H,5-22H2,1-4H3/t24-/m1/s1

InChI Key

AMDALQITIBLLFZ-XMMPIXPASA-N

SMILES

O=C(CCCCCCCCCCCCCCC)OC[C@@H](OC([H])=O)COP(OCC[N+](C)(C)C)([O-])=O

synonyms

1-Palmitoyl-2-formylyl Phosphatidylcholine; PFPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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